molecular formula C6H5F3N2 B1268507 2-Amino-6-(trifluoromethyl)pyridine CAS No. 34486-24-3

2-Amino-6-(trifluoromethyl)pyridine

Cat. No. B1268507
CAS RN: 34486-24-3
M. Wt: 162.11 g/mol
InChI Key: NFYYDQMFURPHCC-UHFFFAOYSA-N
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Patent
US05464781

Procedure details

A mixture of 2-chloro-6-trifluoromethylpyridine (20.0 g), cuprous chloride (0.2 g) and ammonia (specific gravity 0.88, 75 ml) was heated at 170° C. in a pressure vessel for 18 hours. After cooling to ambient temperature, the mixture was extracted with dichloromethane (300 ml). The organic extract was dried and evaporated to give 6-trifluoromethylpyridin-2-amine, m.p. 74°-79° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.[NH3:12]>>[F:9][C:8]([F:11])([F:10])[C:4]1[N:3]=[C:2]([NH2:12])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(F)(F)F
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=CC(=N1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.